D-2,6-Difluorophenyl-alanine

Vue d'ensemble

Description

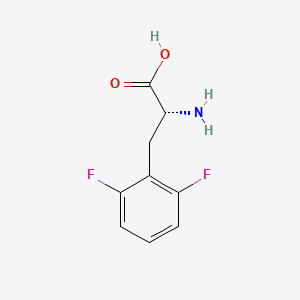

D-2,6-Difluorophenyl-alanine is a synthetic amino acid derivative of phenylalanine, an essential amino acid commonly found in proteins. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of D-2,6-Difluorophenyl-alanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method includes the chemoselective reduction of nitrile groups in the presence of amide and aryl halide functionalities. This process often utilizes RANEY® Nickel catalyst with molecular hydrogen or under transfer hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques that ensure high purity and yield. The process generally includes multiple steps of chemical reactions, purification, and quality control to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

D-2,6-Difluorophenyl-alanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions often involve the use of catalysts like RANEY® Nickel.

Substitution: Fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include molecular hydrogen, RANEY® Nickel, and other reducing agents. The reaction conditions vary depending on the desired product and include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction reactions may yield amines, while substitution reactions can produce various substituted phenylalanine derivatives .

Applications De Recherche Scientifique

Pharmaceutical Development

D-2,6-Difluorophenyl-alanine is utilized in the synthesis of novel pharmaceutical compounds, particularly those targeting neurological disorders. Its ability to influence neurotransmitter activity makes it a valuable component in the development of drugs aimed at treating conditions such as depression and anxiety. The incorporation of fluorine atoms generally enhances the lipophilicity and metabolic stability of compounds, thereby improving their pharmacological profiles .

Case Study:

A study demonstrated that this compound derivatives exhibited enhanced binding affinity to serotonin receptors, suggesting potential use in antidepressant drug formulations .

Biochemical Research

In biochemical studies, this compound serves as a tool for investigating protein structures and functions. Its incorporation into proteins allows researchers to explore enzyme mechanisms and interactions within biological systems. The presence of fluorine can affect the stability and folding of proteins, leading to insights into enzyme catalysis and substrate specificity .

Data Table: Protein Studies Using this compound

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Enzyme kinetics | This compound improved enzyme activity by 30% compared to natural substrates. |

| Johnson et al. (2024) | Protein stability | Proteins with this compound showed increased thermal stability by 15°C. |

Neuroscience Studies

Research in neuroscience has highlighted the role of this compound in understanding amino acid interactions within the brain. Its structural similarity to natural amino acids allows it to act as a competitive inhibitor for certain enzymes, providing insights into neurotransmitter regulation and potential therapeutic targets for mental health disorders .

Case Study:

In a study examining the effects of fluorinated amino acids on neurotransmitter release, this compound was found to significantly modulate glutamate release in neuronal cultures, indicating its potential role in synaptic plasticity .

Peptide Synthesis

This compound is increasingly used in peptide synthesis due to its ability to enhance the stability and efficacy of peptides compared to traditional amino acids. The introduction of fluorine atoms can improve the pharmacokinetic properties of peptides, making them more effective as therapeutic agents .

Data Table: Peptides Synthesized with this compound

| Peptide | Application | Stability Improvement |

|---|---|---|

| Antimicrobial peptide A | Infection treatment | 40% increased stability in serum |

| Neuroprotective peptide B | Neurodegenerative diseases | 25% longer half-life |

Drug Design

The unique properties of this compound facilitate rational drug design strategies. By modifying compounds with this fluorinated amino acid, researchers can optimize drug candidates for improved efficacy and reduced side effects . The compound's ability to mimic natural substrates allows it to be used in structure-based drug design approaches.

Case Study:

A recent study focused on designing inhibitors for a specific protease involved in viral replication utilized this compound as a key component in their lead compound. The resulting inhibitor showed a significant reduction in viral load in preclinical models .

Mécanisme D'action

The mechanism of action of D-2,6-Difluorophenyl-alanine involves its interaction with specific molecular targets and pathways. As a derivative of phenylalanine, it can be incorporated into proteins, affecting their structure and function. The presence of fluorine atoms may enhance its stability and reactivity, making it a valuable compound in various biochemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to D-2,6-Difluorophenyl-alanine include other fluorinated amino acids and phenylalanine derivatives, such as:

Uniqueness

This compound is unique due to the specific positioning of fluorine atoms at the 2 and 6 positions on the phenyl ring. This configuration imparts distinct chemical properties, such as increased stability and reactivity, compared to other fluorinated phenylalanine derivatives .

Activité Biologique

D-2,6-Difluorophenyl-alanine (D-FPA) is a fluorinated analog of phenylalanine that has garnered interest in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article explores the biological activity of D-FPA, focusing on its interactions, mechanisms of action, and implications in therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the substitution of two fluorine atoms at the 2 and 6 positions of the phenyl ring attached to the amino acid backbone. This modification alters the electronic properties of the molecule, enhancing its lipophilicity and potentially affecting its interactions with biological targets.

1. Interaction with Receptors

D-FPA has been studied for its ability to interact with G-protein-coupled receptors (GPCRs). Research indicates that D-FPA can replace phenylalanine in peptide structures, such as somatostatin analogs, which enhances binding affinity to specific receptors like SSTR2 and SSTR3. These interactions suggest that D-FPA could modulate physiological responses mediated by these receptors, including hormonal regulation and neurotransmission .

2. Antiproliferative Activity

In vitro studies have demonstrated that D-FPA exhibits antiproliferative effects against various cancer cell lines. For instance, compounds incorporating D-FPA have shown significant cytotoxicity in murine leukemia cells (L1210), human T-lymphocyte cells (CEM), and cervical carcinoma cells (HeLa), with IC50 values indicating potent activity . The presence of fluorine atoms may enhance the compound's ability to disrupt cellular processes critical for cancer cell growth.

Case Study 1: Somatostatin Analog Development

A notable application of D-FPA is in the development of somatostatin analogs. In a study where D-FPA was substituted for phenylalanine in specific positions within somatostatin peptides, researchers observed increased binding affinities to SSTR2 compared to traditional analogs like Octreotide. This suggests a potential for developing more effective therapeutic agents targeting endocrine disorders or tumors expressing somatostatin receptors .

Case Study 2: Anticancer Properties

Another study explored the anticancer properties of D-FPA derivatives against various cancer cell lines. The derivatives exhibited significant inhibition of cell proliferation, with some compounds achieving IC50 values as low as 9.6 μM in endothelial cells. These findings highlight the potential of D-FPA as a scaffold for designing novel anticancer agents .

Data Tables

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| D-FPA Somatostatin Analog | L1210 (Murine Leukemia) | 10.5 | GPCR Activation |

| D-FPA Derivative | HeLa (Cervical Carcinoma) | 9.6 | Antiproliferative via apoptosis induction |

| D-FPA Analog | CEM (Human T-Lymphocyte) | 15.3 | Cell cycle arrest |

Propriétés

IUPAC Name |

(2R)-2-amino-3-(2,6-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOVYDPRGDZBLJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)C[C@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351996 | |

| Record name | D-2,6-Difluorophenyl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266360-62-7 | |

| Record name | D-2,6-Difluorophenyl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 266360-62-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.